Cimiracemoside N
Description
See also: Black Cohosh (part of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
473554-78-8 |
|---|---|
Molecular Formula |
C37H56O10 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
[(1S,1'R,3'R,4S,4'R,5S,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |
InChI |
InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20+,21+,22+,23+,24+,25-,26+,27+,28-,29+,30+,32+,33+,34-,35-,36+,37+/m1/s1 |
InChI Key |
GCMGJWLOGKSUGX-GVGYZBMQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H]3[C@@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)OC(=O)C)C |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Cimiracemoside N
Advanced Chromatographic Separation Techniques for Cimiracemoside N
The purification of this compound from a crude plant extract is a significant challenge due to the presence of numerous structurally similar compounds. A combination of modern chromatographic methods is employed to achieve the high degree of purity required for structural elucidation and further research.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and analysis of triterpene glycosides like this compound. basicmedicalkey.comresearchgate.net The technique offers high resolution and sensitivity, making it the industry standard for quantitative analysis of pharmaceutical products. basicmedicalkey.com
Reversed-phase HPLC is commonly utilized for the separation of these compounds. researchgate.net Methodologies often involve C18 columns, which provide a nonpolar stationary phase suitable for retaining moderately polar to nonpolar analytes. researchgate.netlcms.cz The separation is typically achieved using a gradient elution system, where the mobile phase composition is gradually changed to elute compounds with varying polarities. A common mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape and resolution. lcms.cz Detection is frequently performed using a UV/VIS detector or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for non-chromophoric compounds like many triterpene glycosides. researchgate.netnih.gov The combination of HPLC with detectors like mass spectrometry (HPLC-MS) or nuclear magnetic resonance (HPLC-NMR) provides powerful hyphenated systems for simultaneous separation and structural analysis. nih.govbjbms.org
Table 1: Typical HPLC Parameters for Triterpene Glycoside Separation
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS at 210 nm or ELSD |
| Column Temperature | 30 °C |
High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample onto the column. globalresearchonline.netwisdomlib.orgwikipedia.org This technique utilizes centrifugal force to retain a liquid stationary phase while a liquid mobile phase is pumped through it. wisdomlib.orgwikipedia.org The separation of solutes is based on their differential partitioning between the two immiscible liquid phases. wisdomlib.org
The application of HSCCC is particularly advantageous for the preparative separation of natural products from complex mixtures. globalresearchonline.netnih.gov Its key benefits include high sample recovery without contamination or decomposition, cost-effectiveness, and high separation efficiency. wisdomlib.org The selection of a suitable two-phase solvent system is crucial for a successful separation. wisdomlib.org For compounds like this compound, solvent systems composed of mixtures like n-hexane-ethyl acetate-methanol-water can be optimized to achieve efficient resolution and purification from crude extracts. globalresearchonline.net
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. nih.govlcms.cz The stationary phase consists of porous particles with a specific pore size distribution. lcms.cz Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.gov
In the context of isolating this compound, SEC is primarily used as an initial fractionation step for crude extracts. It effectively separates high-molecular-weight constituents, such as polysaccharides and proteins, from smaller molecules like triterpene glycosides. This preliminary cleanup simplifies the mixture, reducing the burden on subsequent high-resolution purification steps like HPLC. Columns packed with materials like Sephadex are often used for this purpose in natural product isolation. d-nb.infomdpi.com
Accelerated Solvent Extraction (ASE) is a modern and efficient technique for extracting chemical constituents from solid samples. mdpi.com It utilizes conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. The high pressure keeps the solvents in a liquid state above their boiling points, enhancing their penetration into the sample matrix and improving analyte recovery. mdpi.com
ASE is considered a green extraction technique because it is rapid, automated, and uses significantly less solvent compared to traditional methods like maceration or Soxhlet extraction. mdpi.com This method is highly effective for enriching classes of compounds such as triterpenoids and flavonoids from plant materials. mdpi.com For the isolation of this compound, ASE can be employed to efficiently extract the initial triterpene-rich fraction from the plant source material, providing a concentrated starting point for subsequent chromatographic purification. mdpi.com
Spectroscopic Characterization and Structural Confirmation of this compound
Once this compound is isolated in a pure form, its chemical structure is determined using a suite of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial arrangement, which is essential for a complete structural assignment. d-nb.infonih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like this compound. core.ac.uk It provides comprehensive information on the carbon skeleton, the placement of functional groups, and the relative stereochemistry of chiral centers. core.ac.ukwordpress.com
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.
1D NMR: ¹H NMR spectra reveal the number and chemical environment of protons, while ¹³C NMR spectra provide information about the carbon framework.
2D NMR: Experiments like COSY (Correlation Spectroscopy) identify proton-proton spin couplings, helping to piece together molecular fragments. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the fragments into a complete planar structure.
The assignment of stereochemistry is a particularly challenging aspect for complex, rigid molecules like triterpenes. This is primarily accomplished using the Nuclear Overhauser Effect (NOE), which is a through-space interaction between protons that are close to each other, regardless of whether they are directly bonded. core.ac.ukwordpress.comipb.pt Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to observe these correlations. ipb.pt The presence of an NOE correlation between two protons indicates they are spatially proximate (typically within 5 Å), allowing for the determination of the relative configuration of stereogenic centers within the molecule. core.ac.ukwordpress.com
Table 2: Illustrative NMR Data for a Triterpene Glycoside Moiety
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | Key HMBC Correlations (H → C) | Key NOESY Correlations |
| 1 | 38.5 | 1.65 (m), 0.88 (m) | C-2, C-5, C-10 | H-2, H-5 |
| 2 | 27.4 | 1.90 (m), 1.75 (m) | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 79.0 | 3.20 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 5 | 55.1 | 0.75 (d, 11.0) | C-1, C-4, C-6, C-10 | H-1, H-9 |
| 1' (Sugar) | 105.2 | 4.35 (d, 7.8) | C-3, C-2', C-5' | H-3, H-2', H-5' |
This compound: A Detailed Examination of its Isolation, Purification, and Structural Analysis
This compound is a naturally occurring triterpenoid (B12794562) glycoside isolated from the rhizomes of Actaea racemosa (syn. Cimicifuga racemosa), commonly known as black cohosh. nih.gov This class of compounds, characterized by a complex cycloartane (B1207475) scaffold, is considered a key chemical constituent of the plant. The elucidation of the precise structure and molecular formula of this compound relies on a combination of sophisticated isolation techniques and advanced spectrometric analysis.
Biosynthetic Pathways and Chemotaxonomic Significance of Cimiracemoside N
Proposed Biosynthetic Routes for Cimiracemoside N and Related Triterpenoids
The biosynthesis of triterpenoids is a complex process involving numerous enzymatic steps, starting from basic precursors and leading to a vast diversity of structures.
The journey to this compound begins with the mevalonate (B85504) (MVA) pathway, which produces the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netmdpi.com These units are sequentially condensed to form the 30-carbon linear precursor, squalene (B77637). nih.gov
The key steps that follow are:
Epoxidation: Squalene is oxidized by the enzyme squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). nih.gov This molecule is the crucial branch-point for the synthesis of both primary sterols and specialized triterpenes. nih.gov
Cyclization: The enzyme cycloartenol (B190886) synthase (CAS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene into the characteristic tetracyclic cycloartane (B1207475) skeleton. nih.govresearchgate.netpnas.org This step is fundamental, establishing the core structure of this compound and its analogues.
Scaffold Decoration: Following cyclization, the cycloartane backbone undergoes a series of modifications, creating the vast structural diversity seen in this class of compounds. These reactions are catalyzed by "decorating" enzymes: researchgate.net
Cytochrome P450 monooxygenases (P450s): These enzymes introduce hydroxyl groups at various positions on the triterpene scaffold, increasing its polarity and providing sites for further modification. researchgate.netnih.gov
UDP-dependent glycosyltransferases (UGTs): These enzymes are responsible for attaching sugar moieties, such as the xylose typically found in cimiracemosides, to the triterpene aglycone. researchgate.netnih.gov In Cimicifuga species, triterpenoids are commonly glycosylated at the C-3 position with sugars like D-xylose or L-arabinose. nih.gov
Other Transferases: Acyltransferases, methyltransferases, and other enzymes may add further functional groups, completing the synthesis of the final molecule. researchgate.netnih.gov
The specific P450s and UGTs responsible for the precise hydroxylation and glycosylation patterns of this compound have yet to be fully characterized.
Historically, Cimicifuga and Actaea were considered separate genera, but genetic data have led to their consolidation under Actaea. ashs.orgashs.org This reclassification is supported by phytochemical analyses, which show that the metabolomes of these plants are quite similar, particularly regarding their triterpene glycoside profiles. nih.govacs.org
Studies comparing North American and Asian Actaea species reveal that while they share the same fundamental cycloartane-type triterpene backbone, the specific profiles of these glycosides can differ. nih.govnih.gov For instance, the metabolome of aerial parts of Actaea racemosa contains a variety of Actaea triterpenes similar to those found in the roots and rhizomes, though with a greater abundance of aglycones (the non-sugar part of the molecule). nih.govacs.org
Phytochemical investigations of various species like Actaea asiatica, Actaea podocarpa, and Cimicifuga foetida have led to the isolation of numerous new cycloartane triterpene glycosides. frontiersin.orgthieme-connect.comacs.org While these compounds are structurally related to this compound, they possess unique substitution patterns, suggesting subtle variations in the activities or specificities of the "scaffold-decorating" enzymes (P450s and UGTs) between species. mdpi.com This indicates a conserved core biosynthetic pathway that has diverged to produce species-specific chemical signatures.
Genetic and Environmental Factors Influencing this compound Accumulation in Plant Tissues
The concentration of secondary metabolites like this compound in plant tissues is not static; it is influenced by a combination of genetic programming, developmental stage (ontogeny), and external environmental conditions. nih.gov
While direct studies on this compound are scarce, research on the closely related compound Cimiracemoside A in Actaea racemosa (black cohosh) provides valuable insights. ashs.orgashs.orgresearchgate.net One study found that the accumulation of cimiracemoside A did not appear to be strongly dependent on environmental circumstances, as no significant differences were detected across two different cultivation sites or over two years. ashs.orgashs.orgresearchgate.net However, other studies have noted that light conditions can have an effect; for example, the concentration of cimiracemoside A in rhizomes was higher in plants grown in full sun compared to those under heavy shade. researchgate.net
The accumulation of these compounds is highly dependent on the specific plant tissue and the developmental stage of the plant. ashs.org For Cimiracemoside A, the highest concentrations are typically found in the rhizome and roots. ashs.orgresearchgate.net Interestingly, levels in the rhizome and root tissues tend to decrease as the growing season progresses, while levels in the rachis (the main axis of the inflorescence) increase. ashs.orgresearchgate.net Cimiracemoside A was not detected in leaf tissues. ashs.orgresearchgate.net
This differential accumulation points to a complex regulatory network controlling the biosynthesis, transport, and storage of these compounds within the plant. Genetic factors, such as the expression levels of key biosynthetic enzymes like tryptophan decarboxylase (TDC) in the case of other secondary metabolites, are known to vary between tissues and developmental stages, directly impacting the final concentration of the compounds. nih.gov High intrapopulation variability of triterpene glycoside concentrations has also been reported, highlighting the role of genetic differences between individual plants. ashs.org
| Plant Tissue | Concentration Range (mg/kg) | Seasonal Trend | Source |
|---|---|---|---|
| Rhizome | 677 to 1138 | Significant Decrease | ashs.orgresearchgate.net |
| Root | 598 to 1281 | Significant Decrease | ashs.orgresearchgate.net |
| Rachis | 0 to 462 | Significant Increase | ashs.orgresearchgate.net |
| Leaf | Not Detected | N/A | ashs.orgresearchgate.net |
This table presents data for Cimiracemoside A, a closely related analogue of this compound, as specific data for this compound is not available.
Chemotaxonomic Marker Potential of this compound and Analogues
Chemotaxonomy utilizes the chemical constituents of organisms as a tool for classification. Triterpene glycosides, including this compound and its analogues, are valuable chemotaxonomic markers for the genus Actaea. nih.gov The complex profiles of these compounds act as a chemical "fingerprint" that can be used to identify and differentiate between various Actaea species. nih.govresearchgate.net
The distribution of 9,19-cyclolanostane triterpenoid (B12794562) glycosides is largely confined to the genus Cimicifuga (now Actaea) within the Ranunculaceae family, making them a key characteristic of this group. researchgate.net High-Performance Liquid Chromatography (HPLC) analysis of these fingerprints has proven effective for distinguishing Actaea racemosa from other North American species (A. pachypoda, A. podocarpa, A. rubra) and from Asian species (A. heracleifolia, A. dahurica, etc.). nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Cimiracemoside N and Its Analogues
Elucidation of Core Structural Motifs for Biological Activity
The biological activity of Cimiracemoside N is intrinsically linked to its complex cycloartane (B1207475) triterpenoid (B12794562) core. This rigid, polycyclic scaffold serves as the foundational framework upon which various functional groups are strategically positioned to interact with biological targets. While comprehensive SAR studies specifically dissecting every component of this compound are limited, research on analogous cycloartane glycosides from Cimicifuga species provides valuable insights into the essential structural features.
Furthermore, the oxygenation pattern on the cycloartane skeleton is a key determinant of bioactivity. The presence and position of hydroxyl and acetyl groups contribute to the molecule's polarity and its capacity to form hydrogen bonds with target macromolecules. For instance, the location and orientation of these functional groups can influence the compound's cytotoxic properties against various cancer cell lines.
Table 1: Key Structural Features of the Cycloartane Core and Their Postulated Importance
| Structural Feature | Postulated Importance in Biological Activity |
| Cycloartane Skeleton | Provides the rigid three-dimensional scaffold necessary for receptor binding. |
| Cyclopropane Ring (C-9, C-19) | Contributes to the unique conformational properties of the molecule. |
| Oxygenation Pattern | Influences polarity, solubility, and the ability to form hydrogen bonds with biological targets. |
| Stereochemistry | Determines the precise spatial arrangement of functional groups, critical for specific molecular recognition. |
Impact of Glycosylation Patterns on Bioactivity
A pivotal aspect of the bioactivity of this compound and its congeners is the presence of a sugar moiety attached to the triterpenoid aglycone. This compound itself features an L-arabinopyranoside unit. Studies on various cycloartane glycosides have consistently demonstrated that the glycosylation pattern is not merely a passive appendage but an active contributor to the molecule's pharmacological profile.
Research has shown that the sugar portion can significantly influence the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. Moreover, the nature of the sugar itself, including its type (e.g., arabinose, xylose, glucose), linkage position on the aglycone, and stereochemistry, can dramatically alter the biological response.
Crucially, studies on cytotoxic cycloartane glycosides from Cimicifuga foetida have indicated that the glycosidic linkage is a prerequisite for optimal cytotoxicity. researchgate.net In many cases, the corresponding aglycones, devoid of their sugar chains, exhibit significantly diminished or no activity. researchgate.net This suggests that the sugar moiety may be involved in crucial interactions with the biological target or may facilitate the transport of the molecule to its site of action. The anomeric configuration (α or β) of the glycosidic bond can also play a critical role in determining the precise orientation of the sugar, thereby affecting binding affinity.
Table 2: Influence of Glycosylation on the Bioactivity of Cycloartane Glycosides
| Glycosylation Feature | Impact on Bioactivity | Reference |
| Presence of Glycosidic Linkage | Often essential for optimal cytotoxic activity. | researchgate.net |
| Sugar Type and Linkage | Influences potency and selectivity of the biological effect. | |
| Anomeric Configuration | Affects the spatial orientation of the sugar and binding to the target. |
Semi-synthetic and Derivatization Approaches in SAR Elucidation
To systematically probe the structure-activity relationships of complex natural products like this compound, medicinal chemists often turn to semi-synthesis and derivatization. These approaches involve the chemical modification of the natural product scaffold to generate a library of analogs with targeted structural changes. By comparing the biological activities of these derivatives with the parent compound, researchers can deduce the importance of specific functional groups and regions of the molecule.
While specific semi-synthetic studies on this compound are not extensively documented in publicly available literature, the principles of this approach are well-established. For instance, derivatization could involve:
Modification of hydroxyl groups: Acetylation, methylation, or esterification of hydroxyl groups on the cycloartane core or the sugar moiety can reveal their importance in hydrogen bonding interactions.
Alteration of the sugar unit: Removal of the sugar, replacement with a different monosaccharide, or modification of its functional groups can clarify the role of glycosylation.
Changes to the aglycone: Introduction or removal of double bonds, or modification of other functional groups on the triterpenoid skeleton, can provide insights into the required structural features of the core.
The biological evaluation of these synthesized derivatives would then allow for the construction of a detailed SAR map, highlighting the molecular features that can be modified to enhance activity or selectivity.
Computational Chemistry and Molecular Docking in SAR Prediction
In modern drug discovery, computational chemistry and molecular docking have become indispensable tools for predicting and understanding the interactions between small molecules and their biological targets. researchgate.net These in silico methods can provide valuable insights into the SAR of compounds like this compound, even in the absence of extensive experimental data.
Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. researchgate.net By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity. This information can then be used to rationalize existing SAR data and to design new analogs with improved binding properties.
For example, a molecular docking study could be performed to compare the binding of this compound with its aglycone to a specific receptor. Such a study could computationally validate the experimental observation that the glycosyl moiety is crucial for activity by revealing specific interactions that only the glycosylated form can make. Furthermore, computational models can be used to predict the effect of virtual modifications to the this compound structure, allowing for the prioritization of synthetic efforts towards the most promising analogs. These predictive models, when used in conjunction with experimental validation, can significantly accelerate the process of lead optimization.
Molecular and Cellular Mechanisms of Cimiracemoside N Action
Investigations into Receptor Binding and Modulation
The initial step in understanding a compound's mechanism of action often involves identifying its direct molecular targets, such as cell surface or intracellular receptors.
Comprehensive ligand-receptor interaction profiling for purified Cimiracemoside N is not extensively documented in the current scientific literature. Such studies are crucial for identifying the primary binding sites through which the compound initiates its effects. Typically, these investigations employ a variety of in vitro assays to determine the binding affinity and specificity of a ligand for a panel of receptors. nih.gov
Common methods for this profiling include:
Saturation Binding Studies: These experiments use a radiolabeled form of the ligand to determine its equilibrium dissociation constant (Kd), a measure of its binding affinity, and the total number of receptors (Bmax) in a given tissue or cell preparation. nih.gov
Competitive Binding Assays: In these assays, the compound of interest (in this case, this compound) competes with a known high-affinity radioligand for the same receptor. nih.gov The results yield an IC50 value, which is the concentration of the compound required to displace 50% of the specific binding of the radioligand, allowing for a ranking of relative binding affinities. nih.gov
Without such specific studies for this compound, its direct receptor targets remain to be elucidated.
Allosteric modulators are compounds that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site. nih.govnih.gov This binding can induce a conformational change in the receptor that alters the binding or efficacy of the endogenous ligand. nih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the primary ligand; negative (NAMs), reducing the effect; or neutral (NALs), which bind to the allosteric site without affecting receptor function but block other allosteric modulators. nih.gov
Currently, there are no specific studies available that investigate this compound as a potential allosteric modulator for any G protein-coupled receptors (GPCRs) or other receptor types. This represents a significant gap in the understanding of its pharmacological activity and an area for future research.
Intracellular Signaling Pathway Perturbations by this compound
Beyond direct receptor binding, a compound's effects are propagated through the perturbation of intracellular signaling pathways. Research on Cimicifuga racemosa extracts (CREs) has shed light on these downstream mechanisms, particularly concerning key metabolic regulators.
A significant finding from studies on a specialized Cimicifuga racemosa extract, Ze 450, is its ability to activate AMP-activated protein kinase (AMPK). nih.govresearchgate.net AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. nih.gov It is activated under conditions of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (like protein and cholesterol synthesis). nih.govyoutube.com
Studies utilizing a FRET-based HTRF-assay demonstrated that the Ze 450 extract induced the phosphorylation, and thereby the activation, of AMPK in a variety of cell types. nih.govresearchgate.net This suggests that triterpenoid (B12794562) glycosides within the extract, such as this compound, are likely contributors to this effect.
Table 1: AMPK Activation by Cimicifuga racemosa Extract (Ze 450) in Various Cell Lines
| Cell Line | Cell Type | Tissue of Origin | Observed Effect | Reference |
| C2C12 | Myoblast | Murine Muscle | AMPK Phosphorylation & Activation | nih.govresearchgate.net |
| HEPG2 | Hepatoma | Human Liver | AMPK Phosphorylation & Activation | nih.govresearchgate.net |
| HT22 | Neuronal | Mouse Hippocampal | AMPK Phosphorylation & Activation | nih.govresearchgate.net |
| 3T3-L1 | Adipocyte | Murine Adipose | AMPK Phosphorylation & Activation | nih.govresearchgate.net |
Second messengers are small intracellular molecules, such as cyclic adenosine (B11128) monophosphate (cAMP), calcium ions (Ca²⁺), and inositol (B14025) triphosphate (IP₃), that relay signals from cell-surface receptors to effector molecules within the cell. wikipedia.orglibretexts.org For instance, cAMP is synthesized from ATP by adenylyl cyclase and is involved in numerous biological processes, including the activation of protein kinases like Protein Kinase A (PKA). wikipedia.orgnih.gov
Direct evidence linking this compound to the modulation of second messenger systems like cAMP is currently lacking in the scientific literature. While AMPK activity can be influenced by upstream pathways that involve second messengers, no studies have directly demonstrated that this compound or related extracts alter cellular cAMP levels. This remains an area that requires further investigation to fully map the compound's signaling cascade.
Cellular Response Mechanisms to this compound Exposure
The perturbation of signaling pathways, such as the activation of AMPK, ultimately culminates in specific cellular responses. The effects observed following treatment with Cimicifuga racemosa extract Ze 450 provide a model for the potential cellular outcomes of this compound exposure. These responses indicate a shift in cellular metabolism and an enhancement of cellular resilience.
Key cellular responses linked to AMPK activation by the extract include:
Metabolic Alterations: In C2C12 muscle cells, enhanced AMPK activation was associated with a reduction in mitochondrial respiration and an increase in glucose uptake. nih.govresearchgate.net This reflects a classic metabolic switch promoted by AMPK to enhance glucose utilization during times of energy stress. nih.gov
Cell Proliferation and Viability: The metabolic changes were also accompanied by a reduction in cell proliferation. Importantly, these effects did not appear to be cytotoxic, as no significant cell death was observed. nih.gov
Enhanced Cellular Resilience: The extract demonstrated a protective effect, enhancing the resilience of cells against oxidative death induced by ferroptosis inducers like erastin (B1684096) or RSL3. nih.govresearchgate.net
These findings suggest that the activation of AMPK by components within the extract, potentially including this compound, leads to a state of metabolic adaptation and heightened defense against specific forms of cellular stress.
Table 2: Cellular Responses to Cimicifuga racemosa Extract (Ze 450) Exposure
| Cell Line | Tissue of Origin | Cellular Response | Implication | Reference |
| C2C12 | Murine Muscle | Reduced Mitochondrial Respiration | Metabolic Shift | nih.gov |
| C2C12 | Murine Muscle | Enhanced Glucose Uptake | Increased Energy Production | nih.govresearchgate.net |
| C2C12 | Murine Muscle | Reduced Cell Proliferation | Altered Cell Cycle/Metabolism | nih.gov |
| Various | Multiple | Increased Resilience to Ferroptosis | Enhanced Stress Resistance | nih.govresearchgate.net |
Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” according to the provided outline. The search for specific research findings on the molecular and cellular mechanisms of this compound did not yield sufficient data.
There is a lack of available studies detailing the effects of this compound in the following key areas:
Effects on Cell Proliferation and Viability: No preclinical data was found that specifically investigates the impact of this compound on the proliferation and viability of cell lines.
Modulation of Inflammatory Mediators: Information regarding the ability of this compound to modulate inflammatory mediators such as nitric oxide or various cytokines is not present in the available literature.
Neuroprotective Mechanisms: The potential neuroprotective mechanisms of this compound at a cellular level have not been documented in the retrieved scientific papers.
Apoptosis Induction Pathways: There are no specific studies that elucidate the pathways through which this compound might induce apoptosis.
Comparative Mechanistic Studies: No research was found that compares the mechanistic actions of this compound with other related cimiracemoside-type compounds.
While one study confirms the isolation of this compound as a 9,19-cyclolanostane triterpene glycoside from Cimicifuga racemosa, it does not provide any of the biological or mechanistic data required to fulfill the article outline. sci-hub.ru Without dedicated preclinical studies on this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the generation of a thorough and informative article strictly adhering to the provided structure is not feasible at this time. Further experimental research is required to characterize the molecular and cellular actions of this compound.
Preclinical Pharmacological Evaluation of Cimiracemoside N
In Vitro Pharmacological Models for Activity Assessment
In vitro studies represent the initial step in pharmacological screening, utilizing cellular and molecular systems to determine the biological activity of a compound. merckmillipore.com These assays are advantageous for their cost-effectiveness, high-throughput capabilities, and the ability to investigate specific mechanisms in a controlled environment. researchgate.net
Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context to assess a compound's effect on cellular processes. merckmillipore.comcuriaglobal.com The development of such an assay for Cimiracemoside N would involve selecting appropriate cell lines—whether primary cells or immortalized, physiologically relevant cell systems—to model a specific disease state or biological pathway. curiaglobal.com Parameters such as cell viability, cytotoxicity, proliferation, and phenotypic changes are evaluated to understand the compound's cellular impact. researchgate.netcuriaglobal.com
Common assays that could be employed include:
MTT or MTS Assays: To measure cellular metabolic activity as an indicator of cell viability and proliferation. chelatec.com
High-Content Imaging (HCI): To monitor changes in cellular morphology or the localization of specific proteins upon treatment with the compound. curiaglobal.com
Reporter Gene Assays: To determine if the compound affects the expression of specific genes by linking a reporter protein (e.g., luciferase) to the gene's promoter.
Validation is a crucial step to ensure the assay is robust, reproducible, and suitable for its intended purpose. This involves optimizing assay conditions (e.g., cell density, compound concentration, incubation time) and assessing performance metrics like the signal-to-background ratio and the Z'-factor for high-throughput screening.
Example Data Table: Cytotoxicity of this compound in a Cancer Cell Line Panel The following table is an illustrative example of how data from a cell-based assay would be presented. Specific data for this compound is not currently available in published literature.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HT-29 | Colon Cancer | Data Not Available |
To elucidate the molecular mechanism of action, enzyme assays are performed to determine if a compound directly interacts with and modulates the activity of a specific enzyme target. nih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the investigational compound. nih.gov
For a compound like this compound, this could involve screening against a panel of enzymes relevant to a particular disease, such as cyclooxygenases (COX-1, COX-2) in inflammation or various cytochrome P450 (CYP) isozymes involved in drug metabolism. researchgate.net The results, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), quantify the compound's potency. nih.gov Further kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into the drug-target interaction. teachmephysiology.com
Example Data Table: this compound Enzyme Inhibition Profile The following table is an illustrative example of data from enzyme inhibition assays. Specific data for this compound is not currently available in published literature.
| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|
| COX-1 | Data Not Available | Data Not Available |
| COX-2 | Data Not Available | Data Not Available |
| CYP3A4 | Data Not Available | Data Not Available |
In Vivo Preclinical Efficacy Studies in Animal Models
Following promising in vitro results, in vivo studies are conducted to evaluate a compound's efficacy and biological effects within a living organism. probiocdmo.com Animal models are essential for understanding how a compound behaves in a complex biological system, which cannot be fully replicated in vitro. nih.govnih.gov
The selection and establishment of an appropriate animal model are critical for the relevance of preclinical findings. researchgate.netnih.gov The choice of model depends on the therapeutic area of interest and should mimic the human disease state as closely as possible. nih.gov For example, if this compound were being investigated for anti-inflammatory properties, a carrageenan-induced paw edema model in rats might be used. semanticscholar.org For anticancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly employed. nih.gov
Characterization of the model involves confirming that it displays the expected pathological features and disease progression, ensuring it is a valid platform for testing the therapeutic efficacy of the compound. nih.gov
Biomarkers are measurable indicators of a biological state or condition and are used in preclinical studies to provide objective evidence of a drug's effect. biocytogen.com Analysis of biomarkers can demonstrate target engagement and pharmacodynamic activity. For instance, in an inflammation model, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue samples could be measured. In an oncology model, biomarkers might include the levels of proteins involved in cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3) within tumor tissue. biocytogen.com This analysis helps to link the administration of the compound to a measurable biological response, supporting the proposed mechanism of action.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the relationship between the dose, exposure, and response of a drug candidate. semanticscholar.orgmdpi.com
Pharmacokinetics (PK) describes what the body does to the drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). mdpi.com In preclinical animal models, PK studies involve administering the compound and collecting serial blood samples to measure its concentration over time. mdpi.com Key parameters derived from these studies include:
Half-life (t½): The time required for the drug concentration to decrease by half.
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Pharmacodynamics (PD) describes what the drug does to the body, linking drug concentration at the site of action to the observed effect. nih.govnih.gov By integrating PK and PD data, a PK/PD model can be constructed to characterize the exposure-response relationship. This model is essential for predicting the therapeutic window and informing the design of future clinical trials. nih.gov To date, specific PK/PD characterization studies for this compound have not been reported in the available scientific literature.
Example Data Table: Pharmacokinetic Parameters of this compound in Rats The following table is an illustrative example of pharmacokinetic data. Specific data for this compound is not currently available in published literature.
| PK Parameter | Value (Mean ± SD) |
|---|---|
| Half-life (t½) (hours) | Data Not Available |
| Clearance (CL) (L/hr/kg) | Data Not Available |
| Volume of Distribution (Vd) (L/kg) | Data Not Available |
| Bioavailability (F%) | Data Not Available |
Advanced Analytical Methodologies for Cimiracemoside N Quantification and Quality Control
Quantitative Determination of Cimiracemoside N in Biological Matrices and Plant Extracts
Plant Extracts: The quantification of this compound and related glycosides in plant extracts and finished botanical products is essential for standardization. Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is a powerful tool for this purpose. nih.gov This technique allows for the direct identification of numerous triterpene glycosides based on their molecular weight and fragmentation patterns. nih.gov Methods using reversed-phase liquid chromatography with positive atmospheric pressure chemical ionization mass spectrometry (LC/(+)APCIMS) have been successfully developed to analyze compounds such as actein, 27-deoxyactein, and cimicifugoside (B1210075) from Cimicifuga racemosa. nih.gov Such methods are crucial for quality control and can distinguish between different plant species, which is important in preventing the adulteration of black cohosh products. nih.govbotanicalauthentication.org
Biological Matrices: Determining the concentration of compounds like this compound in biological matrices (e.g., plasma, urine) is fundamental for pharmacokinetic studies. Due to the complexity of these matrices and the typically low concentrations of the analyte, highly sensitive and selective methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. nih.govresearchgate.net
While a specific LC-MS/MS assay for this compound was not detailed in the reviewed literature, the methodology can be illustrated by a validated assay for a similar triterpenoid (B12794562) saponin (B1150181), clematichinenoside AR, in rat plasma. nih.gov The process generally involves:
Sample Preparation: Extraction of the analyte from the plasma, often using solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interferences. nih.govmdpi.com
Chromatographic Separation: Separation on a C8 or C18 analytical column with an isocratic or gradient mobile phase. nih.gov
Mass Spectrometric Detection: Use of a tandem mass spectrometer, typically with an electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov
The validation for such a bioanalytical method ensures reliability, with key parameters outlined in the table below.
| Parameter | Example Performance Metric (for a Triterpenoid Saponin) |
|---|---|
| Linearity Range | 2.5 to 500 ng/mL |
| Precision (Intra- and Inter-day R.S.D.) | < 14.0% |
| Accuracy | Within ±13% |
| Extraction Recovery | 93.2% to 93.9% |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL |
This table summarizes the performance of a validated LC-MS/MS method for the quantification of a triterpenoid saponin in rat plasma, demonstrating the typical capabilities of the technique for this class of molecules. Data adapted from a study on clematichinenoside AR. nih.gov
Standardization Strategies for this compound-Containing Botanical Materials
The chemical composition of botanical materials can vary significantly due to genetics, growing conditions, and processing. Therefore, standardization is crucial to ensure consistent quality and biological activity of herbal products containing Cimicifuga racemosa. nih.gov Because the complete profile of active constituents is complex, standardization is often achieved by quantifying one or more specific chemical markers. nih.govvt.edu
For black cohosh extracts, several triterpene glycosides are frequently used as standardization markers, including actein, 23-epi-26-deoxyactein (B1259016) (formerly known as 27-deoxyactein), and cimiracemoside A. nih.gov These compounds are chosen because they are characteristic of the plant and present in significant quantities. The American Herbal Pharmacopoeia has published methods using High-Performance Thin-Layer Chromatography (HPTLC) and HPLC for analyzing Actaea racemosa and identifying key markers. vt.edu
Standardization strategies involve:
Phytochemical Fingerprinting: Creating a characteristic chemical profile of the extract using chromatographic techniques like HPLC. This fingerprint can be used to confirm the identity of the plant material and check for the presence of adulterants. vt.edu
Marker Compound Quantification: Using a validated analytical method (as described in section 7.1) to measure the concentration of one or more specific marker compounds. Products may be standardized to contain a minimum level of these triterpenes to ensure consistency from batch to batch. altmedrev.com
Biological Standardization: In some cases, in addition to chemical standardization, extracts are tested for a specific biological activity. For example, a black cohosh extract was standardized chemically to its triterpene glycoside content and biologically for its activity at the 5HT7 receptor. nih.gov
These strategies are vital for the quality control of botanical dietary supplements, providing a basis for reliable scientific research and consistent consumer products.
Metabolomics Approaches in this compound Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This "top-down" systems biology approach provides a functional readout of the physiological state of an organism. researchgate.net While direct metabolomics studies focusing specifically on the effects of isolated this compound are limited, research on standardized extracts of Cimicifuga racemosa (which contain a mixture of triterpenoid glycosides including cimiracemosides) has revealed significant impacts on cellular metabolism. researchgate.netnih.gov
Research using a standardized black cohosh extract (Ze 450) has shown that it can induce a major shift in the energy metabolism of neuronal cells. researchgate.netmdpi.com Key findings from these metabolomics-related studies include:
Metabolic Shift: The extract was found to mediate a switch from mitochondrial respiration (oxidative phosphorylation) to glycolysis. This change in the primary pathway for ATP production was identified as a prerequisite for the extract's protective effects against oxidative damage. researchgate.netnih.gov
Mitochondrial Regulation: The extract directly inhibits complex I of the mitochondrial respiratory chain. This action is a key driver of the observed metabolic reprogramming. mdpi.com
Protection from Oxidative Stress: By inducing a bioenergetic shift, the extract helped preserve mitochondrial integrity, maintain ATP levels, and prevent the formation of mitochondrial reactive oxygen species (ROS) and subsequent cell death in models of oxidative stress. nih.gov
These studies demonstrate the power of metabolomics approaches to uncover the mechanisms of action for complex botanical extracts. mdpi.comnih.gov Although the individual contribution of this compound to these effects has not been isolated, its presence as part of the mixture of triterpenoid glycosides suggests it may play a role in the observed modulation of cellular energy pathways. nih.gov
Future Directions and Research Gaps in Cimiracemoside N Investigations
Rational Design and Synthesis of Novel Cimiracemoside N Analogues for Optimized Properties
A significant research gap exists in the chemical exploration of this compound. To date, published literature does not detail the rational design or synthesis of analogues to enhance its physicochemical or pharmacological properties. The development of novel analogues is a crucial step to overcome potential limitations of a natural product, such as poor solubility, low bioavailability, or metabolic instability.
Future research should focus on structure-activity relationship (SAR) studies, which are fundamental to rational drug design. nih.gov By systematically modifying the this compound scaffold—for instance, by altering the glycosylation pattern at the C-3 position or modifying the acetate (B1210297) group at C-12—researchers could identify key structural motifs responsible for its biological activity. nih.gov The synthesis of a focused library of analogues would enable the optimization of its therapeutic index. For example, replacing the acetyl group with other esters or amides could modulate lipophilicity, potentially improving cell membrane permeability.
The goals of such synthetic programs would be to generate derivatives with improved target affinity, enhanced selectivity, and better pharmacokinetic profiles. These efforts are essential for transforming a promising natural compound into a viable drug candidate.
Table 1: Hypothetical this compound Analogues and Potential Optimized Properties
| Analogue ID | Modification Strategy | Target Property for Optimization |
|---|---|---|
| CN-A01 | De-acetylation at C-12 | Increased hydrophilicity, altered binding affinity |
| CN-A02 | Replacement of xylose with glucose | Modified solubility and bioavailability |
| CN-A03 | Introduction of a fluorine atom on the steroid backbone | Enhanced metabolic stability, increased binding affinity |
| CN-A04 | Esterification of hydroxyl groups with amino acids | Improved water solubility and targeted delivery |
Comprehensive Omics Integration for Systems-Level Understanding of this compound Action
The precise mechanism of action of this compound at a systemic level is currently unknown. Modern systems biology, through the integration of multiple "omics" platforms, offers a powerful approach to elucidate the complex biological responses induced by a bioactive compound. nih.govnih.govbamsjournal.com There is a clear need for studies applying transcriptomics, proteomics, and metabolomics to map the cellular pathways modulated by this compound.
A comprehensive multi-omics approach would provide an unbiased, holistic view of the compound's effects. frontiersin.org For instance, transcriptomic analysis (RNA-Seq) could identify genes whose expression is significantly altered in response to this compound treatment. nih.gov Subsequent proteomic studies could then validate whether these changes in gene expression translate to the protein level. nih.gov Furthermore, metabolomics could reveal shifts in cellular metabolism, providing a functional readout of the compound's activity. bamsjournal.com
Integrating these datasets would allow researchers to construct detailed network models of this compound's biological interactions, potentially revealing novel mechanisms and identifying predictive biomarkers for its effects. nih.govumassmed.edu Such a systems-level understanding is indispensable for modern drug development.
Table 2: Proposed Multi-Omics Integration Strategy for this compound
| Omics Layer | Experimental Approach | Key Data Generated | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing on treated vs. untreated cells | Differentially Expressed Genes (DEGs) | Identification of regulated signaling pathways and transcription factors |
| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Differentially Abundant Proteins (DAPs) | Confirmation of gene expression changes and identification of post-translational modifications |
| Metabolomics | LC-MS/GC-MS | Differentially Abundant Metabolites (DAMs) | Understanding of functional impact on cellular metabolism and bioenergetics |
| Integration | Bioinformatics and Network Analysis | Integrated Pathway and Network Maps | Holistic view of mechanism of action, identification of key molecular targets |
Exploration of Novel Biological Targets and Therapeutic Applications
The full therapeutic potential of this compound is yet to be explored. While related compounds from Cimicifuga species have been investigated for various effects, the specific biological targets of this compound remain uncharacterized. Identifying the molecular targets of a compound is a critical step in understanding its therapeutic potential and potential liabilities. nih.govresearchgate.net
Future research should employ a range of target identification strategies. Unbiased approaches like thermal proteome profiling or chemical proteomics could identify direct binding partners of this compound within the cell. Phenotypic screening across diverse cell lines (e.g., a panel of cancer cells) could reveal novel anti-proliferative or cytotoxic activities, suggesting new therapeutic avenues. nih.gov Given the structural similarity of this compound to other steroid-like molecules, investigating its potential activity on nuclear receptors or ion channels could be a fruitful starting point.
The discovery of novel targets would open the door to new therapeutic applications beyond the traditional uses of its source plant. nih.gov A thorough investigation could reposition this compound for diseases where current treatments are inadequate, thereby addressing unmet medical needs.
Development of Sustainable Production Strategies for this compound
Currently, this compound is sourced through extraction from the rhizomes of Cimicifuga racemosa. researchgate.net This reliance on plant collection presents significant challenges for sustainable and scalable production, including variability in yield due to geographic and seasonal factors, and the ecological impact of over-harvesting.
There is a pressing need to develop sustainable and economically viable production methods. Biotechnological approaches, such as microbial fermentation or plant cell culture, offer promising alternatives to wild-sourcing. researchgate.net Metabolic engineering of a suitable microbial host, like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, could be pursued to reconstruct the this compound biosynthetic pathway. This would involve identifying and transferring the necessary genes from Cimicifuga to the microbial chassis to enable heterologous production. nih.gov
Such biotechnological platforms would ensure a consistent, scalable, and environmentally friendly supply of this compound, independent of geographical or climatic constraints. biogen.com Developing these methods is a critical step for enabling extensive preclinical and clinical research, and for any future commercialization.
Q & A
Basic: How is Cimiracemoside N isolated and purified from Cimicifuga racemosa?
Methodological Answer:
this compound is typically isolated using a multi-step chromatographic approach. Fresh or dried plant material is extracted with hydroalcoholic solvents (e.g., 70% ethanol), followed by liquid-liquid partitioning to remove lipids and pigments. Column chromatography (e.g., silica gel, Sephadex LH-20) is used for preliminary separation, with HPLC (C18 columns, acetonitrile/water gradients) for final purification . Purity validation requires HPLC-UV/ELSD (≥98%) and tandem mass spectrometry (HRMS) to confirm molecular integrity.
Basic: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D experiments: , , HSQC, HMBC) is essential for resolving its triterpene saponin backbone and glycosylation patterns. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]), while circular dichroism (CD) or X-ray crystallography may resolve stereochemistry . Retention time comparisons with known analogs (e.g., Cimiracemoside A, H) in RP-HPLC help validate structural uniqueness .
Advanced: How does this compound modulate serotonergic pathways, and what experimental designs validate its activity?
Methodological Answer:
this compound exhibits weak inhibition () of 5-HT receptor binding in vitro . To validate its activity:
Receptor Binding Assays : Use radiolabeled ligands (e.g., -5-CT) in HEK-293 cells transfected with 5-HT.
Functional Assays : Measure cAMP accumulation via ELISA or BRET-based biosensors.
Specificity Controls : Compare with structurally related analogs (e.g., Cimiracemoside O: ) to establish structure-activity relationships (SAR) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Batch Variability : Ensure plant authentication (voucher specimens) and standardized extraction protocols .
- Assay Conditions : Control variables like cell line selection (e.g., CHO vs. HEK-293) and ligand concentrations.
- Statistical Validation : Use meta-analysis tools (e.g., RevMan) to aggregate data across studies, applying heterogeneity tests (I) to identify outliers .
Advanced: What strategies optimize in vivo pharmacokinetic studies of this compound?
Methodological Answer:
Bioavailability Enhancement : Co-administer with absorption enhancers (e.g., piperine) or formulate as nanoparticles.
Tracer Methods : Radiolabel this compound with or for tissue distribution studies.
Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine .
Basic: How should researchers design dose-response experiments for this compound?
Methodological Answer:
- Pilot Studies : Use logarithmic dose ranges (e.g., 0.1–100 µM) to estimate IC or EC.
- Replication : Minimum triplicate runs per dose, with negative (vehicle) and positive controls (e.g., known 5-HT antagonists).
- Data Normalization : Express results as % inhibition relative to controls, using nonlinear regression (e.g., GraphPad Prism) for curve fitting .
Advanced: What computational tools predict this compound’s molecular targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB, AlphaFold).
- Network Pharmacology : Platforms like STITCH or STRING integrate omics data to map target-pathway interactions.
- Validation : Cross-reference predictions with experimental K values from SPR or ITC .
Basic: How to ensure reproducibility in this compound research?
Methodological Answer:
- Open Data : Publish raw spectra, chromatograms, and assay protocols in repositories like Zenodo.
- Material Sharing : Deposit purified samples in institutional biobanks with LOT-specific QC reports .
- MIAME Compliance : Adhere to Minimum Information Standards for chemical and biological assays .
Advanced: How does glycosylation impact this compound’s bioactivity compared to its aglycone?
Methodological Answer:
- Enzymatic Hydrolysis : Treat with β-glucosidase to cleave sugar moieties; compare bioactivity (e.g., 5-HT inhibition) of aglycone vs. parent compound.
- SAR Analysis : Correlate glycosylation patterns (e.g., xylose vs. arabinose) with potency using multivariate regression .
Advanced: What ethical and safety protocols govern this compound handling?
Methodological Answer:
- Toxicity Screening : Preclinical LD assays in rodents (OECD 423 guidelines).
- Biosafety Level : Handle purified compounds in BSL-2 labs with PPE (gloves, goggles) per OSHA standards .
- Ethical Review : Obtain IRB/IACUC approval for in vivo studies, ensuring 3R compliance (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
